![molecular formula C12H8BrNOS B14581562 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-65-6](/img/structure/B14581562.png)
8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that features a unique structure combining bromine, methyl, and thiopyrano groups with an indole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor indole compound followed by cyclization with a thiopyrano moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole
- 8-Bromo-5H-pyrido[3,2-b]indole
- 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives
Comparison: Compared to these similar compounds, 8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one stands out due to its unique combination of bromine, methyl, and thiopyrano groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
61164-65-6 |
|---|---|
Molecular Formula |
C12H8BrNOS |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
8-bromo-5-methylthiopyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C12H8BrNOS/c1-14-9-3-2-7(13)6-8(9)12-11(14)10(15)4-5-16-12/h2-6H,1H3 |
InChI Key |
KQSJWJNWYJOMGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1C(=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bromo(dichloro)[(trifluoromethyl)disulfanyl]methane](/img/structure/B14581484.png)
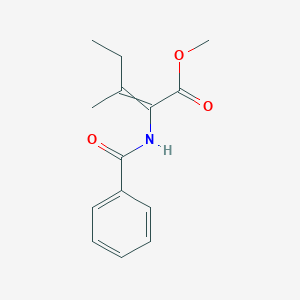
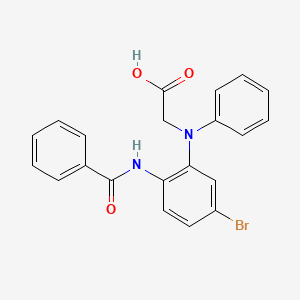
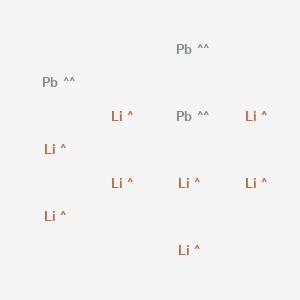
![Methyl 3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14581501.png)
![2-Cyano-2-[(cyclohexyloxy)imino]-N-(ethylcarbamoyl)acetamide](/img/structure/B14581506.png)
![N-(3-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14581524.png)
![4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide](/img/structure/B14581525.png)

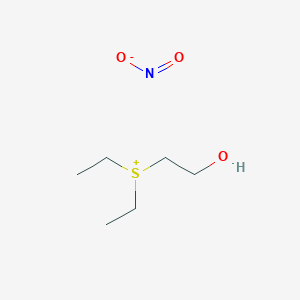
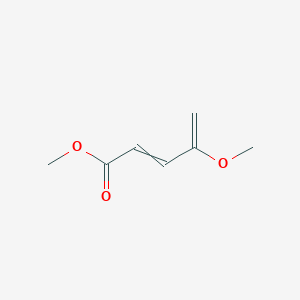
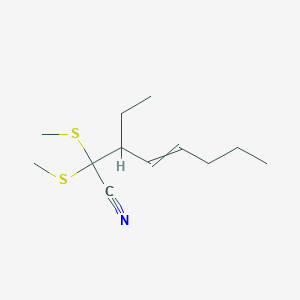
![2-[(E)-4-phenoxybut-2-enyl]sulfonylnaphthalene](/img/structure/B14581552.png)
![3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14581566.png)
